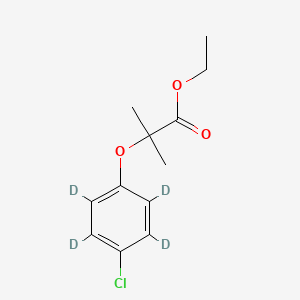

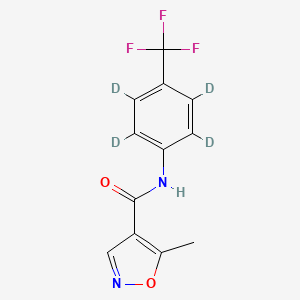

Clofibrate-d4

Vue d'ensemble

Description

Clofibrate-d4 is a deuterium-labeled version of Clofibrate . It is used as a reference standard for pharmaceutical analytical testing . Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol .

Molecular Structure Analysis

The molecular formula of this compound is C12 2H4 H11 Cl O3 . Its molecular weight is 246.72 . The IUPAC name is ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate .Applications De Recherche Scientifique

1. Stress oxydatif et amélioration de l'état antioxydant Clofibrate-d4, comme son homologue non deutéré, peut être utilisé dans la recherche pour étudier ses effets sur le stress oxydatif et l'état antioxydant. Il a été démontré que le traitement par le clofibrate peut réduire le stress oxydatif et améliorer l'état antioxydant chez les rats .

Régulation de la pression artérielle

Des recherches impliquant le clofibrate ont indiqué son potentiel à abaisser l'hypertension artérielle grâce à l'inhibition de l'activité de l'enzyme de conversion de l'angiotensine et de la surexpression du récepteur minéralocorticoïde . This compound pourrait être utilisé pour explorer plus en profondeur ces mécanismes.

Inhibition de l'apoptose

Le clofibrate a été observé pour abroger l'apoptose testiculaire dans des études animales . This compound pourrait être appliqué dans des contextes de recherche similaires pour comprendre les voies et les effets sous-jacents.

Régulation du métabolisme des lipides

En activant PPARα, le clofibrate régule le métabolisme des lipides et contribue à abaisser les niveaux de lipides dans le corps . This compound pourrait servir d'outil dans les études métaboliques, en particulier lorsque le marquage isotopique est requis.

Tests analytiques pharmaceutiques

this compound est disponible à l'achat en tant que standard de référence pour les tests analytiques pharmaceutiques, garantissant des résultats fiables dans les processus de développement et de contrôle de la qualité des médicaments .

Synthèse et formulation des médicaments

En raison de sa structure chimique relativement simple, le clofibrate est facile à synthétiser et à formuler . La version deutérée, this compound, peut être utilisée dans la recherche axée sur la conception et l'optimisation de la synthèse des médicaments.

Mécanisme D'action

Target of Action

Clofibrate-d4, a deuterium-labeled derivative of Clofibrate, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . PPARs are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound, like its parent compound Clofibrate, acts as an agonist of PPARs. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This action results in the degradation of chylomicrons, conversion of Very Low-Density Lipoproteins (VLDLs) to Low-Density Lipoproteins (LDLs), and conversion of LDLs to High-Density Lipoproteins (HDLs) . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways. The increased activity of lipoprotein lipase leads to enhanced lipoprotein triglyceride lipolysis . This process alters the composition of lipoproteins in the bloodstream, promoting the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can have significant effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

Clofibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The plasma half-life may increase in individuals with severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in lipid metabolism. By increasing lipoprotein lipase activity, it promotes the breakdown of triglycerides and the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can lead to decreased serum triglyceride levels and increased HDL levels, potentially beneficial effects for individuals with hyperlipidemia .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain pollutants, such as sodium fluoride, can exacerbate oxidative stress and other harmful effects . Clofibrate has been shown to mitigate sodium fluoride-induced toxicity, suggesting that it may offer therapeutic benefits in certain environmental contexts .

Analyse Biochimique

Biochemical Properties

Clofibrate-d4, like its parent compound Clofibrate, interacts with PPARα, a key player in the regulation of lipid metabolism . The activation of PPARα by this compound leads to the transcription of genes related to fatty acid transport, lipid trafficking, and both mitochondrial and peroxisomal fatty acid β-oxidation .

Cellular Effects

This compound influences cell function by modulating lipid metabolism. It reduces elevated serum lipids by decreasing the very low-density lipoprotein fraction rich in triglycerides . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins as a result of Type III hyperlipoproteinemia .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, thereby increasing lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of very-low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and LDLs to high-density lipoproteins (HDLs) .

Temporal Effects in Laboratory Settings

Studies on Clofibrate, the parent compound, suggest that it can induce moderate peroxisome proliferation without causing oxidative stress .

Dosage Effects in Animal Models

Studies on Clofibrate have shown that it can reduce high blood pressure and mitigate renal damage associated with fluoride toxicity in rats .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It activates PPARα, which modulates the gene expression of enzymes involved in fatty acid oxidation .

Subcellular Localization

Given its role as a PPARα agonist, it is likely to be localized in the nucleus where it can influence gene transcription .

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747366 | |

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189654-03-2 | |

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)